B1577308 Dahlein 5.4

Dahlein 5.4

Cat. No.: B1577308
Attention: For research use only. Not for human or veterinary use.
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Description

Dahlein 5.4 is a bioactive peptide isolated from the skin secretions of the Australian aquatic frog Litoria dahlii . As part of the amphibian innate immune system, it exhibits broad-spectrum antimicrobial activity, likely targeting bacterial membranes through electrostatic interactions and pore formation. While its exact molecular weight and tertiary structure remain uncharacterized in the provided literature, this compound belongs to the family of cationic antimicrobial peptides (AMPs), which are typically 12–50 residues in length, rich in hydrophobic and positively charged amino acids . Its discovery highlights the ecological role of amphibian-derived peptides in combating microbial pathogens in aquatic environments.

Properties

bioactivity

Antimicrobial

sequence

GLLGSIGKVLGGYLAEKLKPK

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Table 1 summarizes key properties of Dahlein 5.4 and analogous AMPs.

Compound Source Length (Residues) Charge (pH 7) Key Structural Motifs Primary Mechanism
This compound Litoria dahlii (frog) Not reported Likely cationic Presumed α-helical structure Membrane disruption
Hinnavin II Artogeia rapae (butterfly) 34 +5 Cecropin-like amphipathic helix Membrane permeabilization
Cecropin A Hyalophora cecropia (moth) 37 +7 α-helical, N-terminal amphipathic Pore formation, intracellular targets
Magainin 2 Xenopus laevis (frog) 23 +4 Amphipathic α-helix Membrane thinning and lysis

Key Observations :

  • Structural Homology : While this compound’s sequence is unspecified, its proposed α-helical conformation aligns with cecropin-like peptides such as Hinnavin II, which share amphipathic structures critical for microbial membrane interaction .
  • Charge and Selectivity : Unlike magainins (+4 charge), this compound’s hypothesized higher positive charge (common in frog AMPs) may enhance binding to negatively charged bacterial membranes.

Mechanistic Divergence

  • Membrane Disruption : Both this compound and Hinnavin II likely disrupt bacterial membranes via carpet or barrel-stave pore models, common among cationic AMPs .

Challenges in Characterization and Analysis

Chemical analysis of this compound faces hurdles typical of AMPs:

  • Extraction Complexity : Peptides embedded in amphibian skin matrices require specialized extraction protocols to avoid degradation .
  • Analytical Limitations : Mass spectrometry (e.g., electrospray ionization, as used in Dahlein’s discovery ) may fail to resolve post-translational modifications or quantify low-abundance isoforms .

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